N-(4-metoxifenil)piridin-4-amina

Descripción general

Descripción

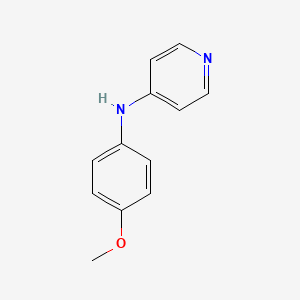

N-(4-methoxyphenyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine and aniline, characterized by the presence of a methoxy group attached to the phenyl ring.

Aplicaciones Científicas De Investigación

N-(4-methoxyphenyl)pyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of dyes, pigments, and other materials

Mecanismo De Acción

Target of Action

N-(4-methoxyphenyl)pyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

The compound’s interaction with its targets results in the inhibition of these inflammatory mediators . This leads to a decrease in inflammation. The structure–activity relationships (SARs) of pyrimidine derivatives have been studied, and it has been found that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .

Biochemical Pathways

The biochemical pathways affected by N-(4-methoxyphenyl)pyridin-4-amine are those involved in the inflammatory response. The compound inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This results in a decrease in inflammation.

Pharmacokinetics

The compound is a solid at room temperature , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of N-(4-methoxyphenyl)pyridin-4-amine is a decrease in inflammation. By inhibiting the expression and activities of vital inflammatory mediators, the compound reduces the inflammatory response .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-methoxyphenyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of N-(4-methoxyphenyl)pyridin-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-methoxyphenyl)pyridin-3-amine

- N-(4-methoxyphenyl)pyridin-2-amine

- N-(4-methoxyphenyl)aniline

Uniqueness

N-(4-methoxyphenyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Actividad Biológica

N-(4-methoxyphenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

N-(4-methoxyphenyl)pyridin-4-amine is characterized by a pyridine ring substituted with a 4-methoxyphenyl group. Its molecular formula is CHNO, and it has been synthesized through various methods, including microwave-assisted processes that enhance yield and purity.

Target Interactions

The biological activity of N-(4-methoxyphenyl)pyridin-4-amine is primarily attributed to its interaction with several key biological targets:

- Tubulin Polymerization : The compound has shown potential as an inhibitor of tubulin polymerization, which is crucial in cancer therapy. By disrupting microtubule formation, it may impede cancer cell proliferation.

- Inflammatory Mediators : It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB).

Pharmacokinetics

N-(4-methoxyphenyl)pyridin-4-amine is a solid at room temperature with moderate solubility in organic solvents. Its pharmacokinetic profile indicates that it can effectively penetrate biological membranes, suggesting favorable absorption characteristics for therapeutic applications.

Biological Activity Overview

The following table summarizes the biological activities associated with N-(4-methoxyphenyl)pyridin-4-amine:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in colorectal cancer cell lines (HT-29 and Caco-2) |

| Anti-inflammatory | Reduces inflammation by inhibiting key mediators |

| Tubulin Inhibition | Disrupts microtubule dynamics, affecting cancer cell viability |

Anticancer Activity

A study evaluated the antiproliferative effects of N-(4-methoxyphenyl)pyridin-4-amine analogs on human colorectal cancer cell lines. At concentrations of 5 and 10 µM, certain derivatives exhibited inhibitory effects comparable to established anticancer agents like MPC-6827. This suggests that modifications in the molecular structure can enhance or diminish biological efficacy .

Anti-inflammatory Properties

Research has demonstrated that N-(4-methoxyphenyl)pyridin-4-amine significantly reduces markers of inflammation in vitro. The compound's ability to inhibit TNF-α and NF-κB pathways indicates its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXBNBZNGNIUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.